molecular formula C18H25F3N2O2 B2676862 tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate CAS No. 1707358-38-0

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

Cat. No. B2676862
M. Wt: 358.405
InChI Key: PBRKUCBAWHOFQP-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1707358-38-0, is a chemical with the molecular formula C18H25F3N2O2 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3, (H,17,18)/t8-,9+/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups, including a carbamate group and a trifluoromethyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.40 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is synthesized using an asymmetric Mannich reaction, highlighting the potential utility of tert-butyl carbamates in asymmetric synthesis and chiral compound production (Yang, Pan, & List, 2009).

  • Crystal Structures and Molecular Interactions : Studies on similar tert-butyl carbamates, like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, provide insights into the crystal structures and molecular interactions of these compounds, which can be critical for understanding their chemical properties and potential applications (Weber, Ettmayer, Hübner, & Gstach, 1995).

  • Chemical Transformations and Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds closely related to the tert-butyl carbamates, are used as building blocks in organic synthesis. They behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their versatility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).

  • Photochemical and Thermal Synthesis in Complexes : The photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving tert-butyl carbamates, showcases their role in the synthesis of complex molecular structures, which could be pivotal in catalysis and material science (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Medicinal Chemistry and Drug Development

  • Role in Developing Biologically Active Compounds : Tert-butyl carbamates are crucial intermediates in the synthesis of biologically active compounds, as evidenced by their use in the synthesis of omisertinib (AZD9291), an important drug molecule (Zhao, Guo, Lan, & Xu, 2017).

  • Intermediate in Anticancer Drug Synthesis : They are also significant intermediates for small molecule anticancer drugs. Their synthetic routes are optimized for high yield, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate (Zhang, Ye, Xu, & Xu, 2018).

  • Key Intermediate in Synthesis of Vandetanib : The compound is a key intermediate in synthesizing Vandetanib, further emphasizing its importance in the pharmaceutical industry (Wang, Wang, Tang, & Xu, 2015).

properties

IUPAC Name

tert-butyl N-[[4-[2-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-6-4-5-7-14(13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRKUCBAWHOFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

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